5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a heterocyclic compound that incorporates a pyridine ring and an oxadiazole moiety with a thiophene substituent. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and unique electronic properties.
This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific structure of 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one allows for various interactions with biological targets, making it a valuable candidate for drug discovery and development.
The synthesis of 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves several key steps:
Recent advancements in synthetic methodologies have led to improved yields and simplified purification processes. For example, one-pot synthesis methods have been developed that allow for simultaneous formation of multiple components in a single reaction vessel, reducing time and resource expenditure .
The molecular formula for 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is C11H8N4O2S. The structure consists of:
The compound features distinct bond lengths and angles that contribute to its stability and reactivity. Notably, the presence of nitrogen and sulfur atoms in the rings introduces polar characteristics that can influence solubility and interaction with biological targets.
5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one can participate in various chemical reactions:
The nature of substituents on the rings significantly affects reactivity patterns. For example, electron-donating groups can enhance nucleophilicity, while electron-withdrawing groups may facilitate electrophilic attack .
The mechanism by which 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one exerts its biological effects typically involves:
Studies have indicated potential mechanisms involving inhibition of key enzymes or interference with nucleic acid synthesis in pathogens .
The compound exhibits characteristics typical of heterocyclic compounds:
Key chemical properties include:
5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one has several significant applications:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its medicinal potential was recognized. The inaugural 1,2,4-oxadiazole-containing drug, Oxolamine (Figure 1), was introduced in the 1960s as an antitussive agent, establishing the pharmacophoric significance of this scaffold. Subsequent decades witnessed accelerated investigation, with over 75% of relevant scientific publications emerging in the last 15 years alone [5]. This heterocycle now features in multiple FDA-approved drugs including:
Table 1: Clinically Approved 1,2,4-Oxadiazole Derivatives
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Oxolamine | Antitussive | 3,5-Disubstituted-1,2,4-oxadiazole |
Ataluren | Duchenne muscular dystrophy | 3-(4-Nitrobenzoic acid)-5-isoxazolyl |
Pleconaril | Antiviral | Phenoxyalkyl substitution |
Fasiplon | Anxiolytic | Imidazo[1,2-a]pyrimidine fusion |
Naturally occurring 1,2,4-oxadiazoles like Phidianidines A/B (isolated from sea slug Phidiana militaris) and quisqualic acid (from Quisqualis indica seeds) demonstrate cytotoxic activity and metabotropic glutamate receptor affinity, respectively. These natural products validated the scaffold's bioactivity and stimulated synthetic exploration [5]. Contemporary drug design exploits 1,2,4-oxadiazoles as:
The hybrid structure of 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1400540-04-6) integrates three pharmacologically active rings:
Table 2: Molecular Descriptors of Key Structural Elements
Moiety | Molecular Formula | Electronicity | Key Physicochemical Contributions |
---|---|---|---|
1,2,4-Oxadiazole | C₂H₂N₂O | Moderate π-acceptor | Metabolic stability, rigidity, dipole moment |
Thiophen-3-yl | C₄H₃S | π-Excessive | Enhanced polarizability, hydrophobic contact |
Pyridin-2(1H)-one | C₅H₅NO | Amphoteric | Solubility-modulating, H-bonding capability |
The molecular architecture exhibits specific bond features critical to bioactivity:
Isomeric distinctions significantly influence bioactivity profiles. The thiophen-3-yl isomer (present in this compound) exhibits distinct electronic distributions versus thiophen-2-yl analogues (e.g., EVT-3056465, CAS 1239755-23-7). Density functional theory calculations indicate the 3-isomer has 0.27 eV lower LUMO energy, enhancing electrophilic character at the oxadiazole ring [8].
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for carboxylate and carboxamide groups, addressing critical drug development challenges:
Table 3: Bioisosteric Advantages of 1,2,4-Oxadiazole versus Carboxylic Acid Derivatives
Property | Carboxylic Acid | Ester | 1,2,4-Oxadiazole |
---|---|---|---|
Metabolic hydrolysis susceptibility | High | Very High | Low |
pKₐ (acidic) | ~4.2 | ~6-8 | >12 |
H-bond acceptor capacity | Moderate | Moderate | High (2 sites) |
Dipole moment (Debye) | 1.7-1.9 | 1.8-2.1 | 4.2-4.6 |
π-Stacking efficiency | Poor | Moderate | Excellent |
Specific advantages driving incorporation into 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one include:
This strategic bioisosterism enables optimization of ADME properties while maintaining target engagement. Recent studies demonstrate oxadiazole-containing inhibitors achieve 3-5 fold longer plasma half-lives compared to carboxylate analogues in pharmacokinetic models, validating this molecular design rationale [5] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1